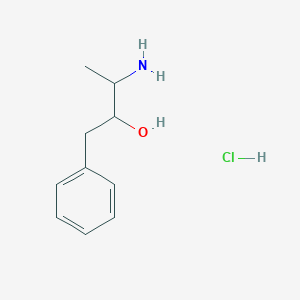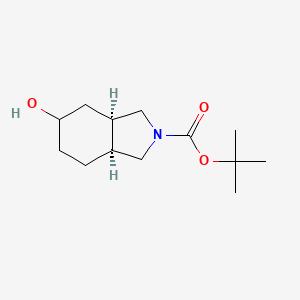
(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole
Descripción general
Descripción
(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole (hereafter referred to as “the compound”) is a synthetic organic compound with a wide range of potential applications in scientific research. The compound is a derivative of the isoindole class of compounds and is characterized by its unique structure, which includes a cyclic five-membered ring and a hydroxy group. The compound has been investigated for its potential uses in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound (3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole belongs to a class of chemicals known for their complex structures and potential applications in various fields of research. Studies have explored the synthesis, structural analysis, and applications of isoindole derivatives, highlighting their significance in scientific research. For instance, the structure of benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate demonstrates the non-planarity of the octahydro-1H-isoindole ring, which adopts a chair and envelope conformation for its six and five-membered rings, respectively, showcasing the compound's complex stereochemistry (Shang, Xu, Zheng, & Zhang, 2012).
Applications in Synthesis of Hypoglycemic Agents
Isoindole derivatives have been employed in the synthesis of mitiglinide, a hypoglycemic agent, demonstrating their utility in the development of therapeutic agents. The novel synthesis approach for mitiglinide using isoindole derivatives highlights their importance in medicinal chemistry and drug development (Huang & Cen, 2007).
Photophysical Properties and Material Science Applications
Isoindole compounds have found applications in materials science, particularly in the study of photophysical properties and the synthesis of fluorescent materials. Aminophthalimide derivatives based on isoindole, investigated for their solvent effects on photophysical properties, exemplify the potential of isoindole derivatives in developing environmentally sensitive fluorescent probes and other applications in the laser industry and biology (Tan, Bozkurt, & Kara, 2017).
Catalytic Applications and Chemical Transformations
The versatility of isoindole derivatives extends to catalysis, where they have been utilized in palladium-catalyzed cascade approaches for synthesizing complex molecular structures. The development of synthetic methods for benzo[f]isoindole diones showcases the catalytic potential of these compounds in facilitating novel chemical transformations (Cheng, Meng, Wang, Zhao, Wang, & Ji, 2021).
Propiedades
IUPAC Name |
tert-butyl (3aR,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLPPFTZXTGHT-JKIOLJMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC(C[C@H]2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



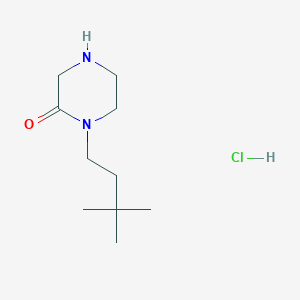
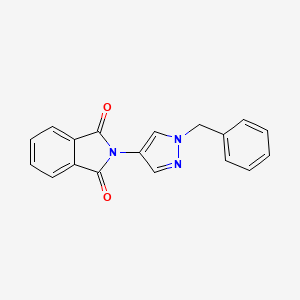
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)
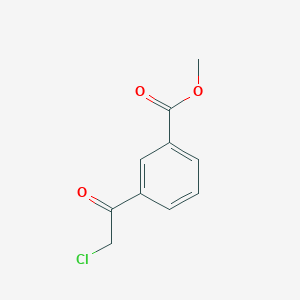
![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)
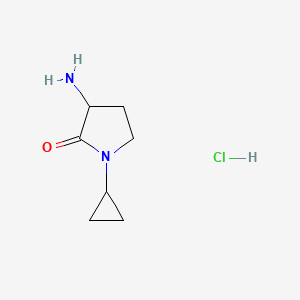
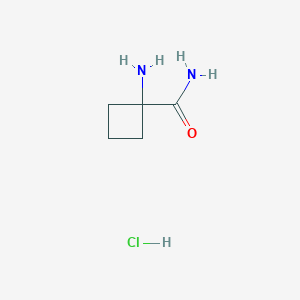
![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
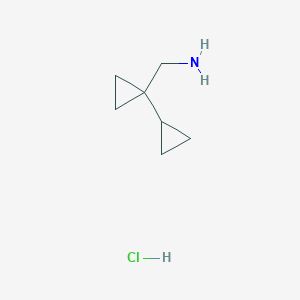
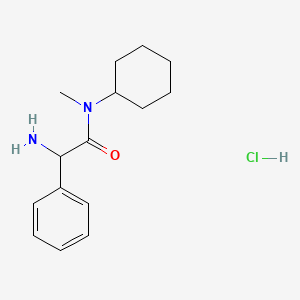
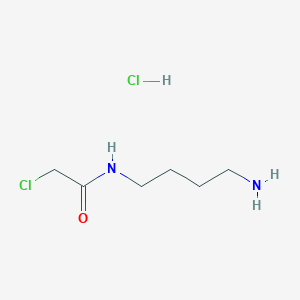
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)
